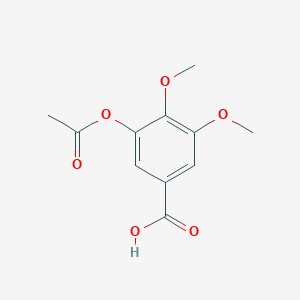![molecular formula C14H20O2 B13999694 2-[2-(Propan-2-yl)phenoxy]oxane CAS No. 112404-80-5](/img/structure/B13999694.png)
2-[2-(Propan-2-yl)phenoxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Propan-2-yl)phenoxy]oxane is an organic compound with the molecular formula C14H20O2 It is characterized by the presence of a phenoxy group attached to an oxane ring, with an isopropyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Propan-2-yl)phenoxy]oxane typically involves the reaction of 2-(Propan-2-yl)phenol with an appropriate oxane derivative. One common method is the Williamson ether synthesis, where 2-(Propan-2-yl)phenol reacts with an oxane halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Propan-2-yl)phenoxy]oxane can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The oxane ring can be reduced to form corresponding alcohols or ethers.
Substitution: The isopropyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-[2-(Propan-2-yl)phenoxy]oxane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-[2-(Propan-2-yl)phenoxy]oxane involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the oxane ring provides structural stability. These interactions can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavonoids: These compounds also contain phenoxy groups and exhibit similar chemical reactivity.
Stilbenoids: Characterized by a phenylpropanoid structure, they share some structural features with 2-[2-(Propan-2-yl)phenoxy]oxane.
Uniqueness
This compound is unique due to its specific combination of a phenoxy group and an oxane ring with an isopropyl substituent. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
112404-80-5 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-(2-propan-2-ylphenoxy)oxane |
InChI |
InChI=1S/C14H20O2/c1-11(2)12-7-3-4-8-13(12)16-14-9-5-6-10-15-14/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3 |
Clé InChI |
COYWVGVIWOVRBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1OC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


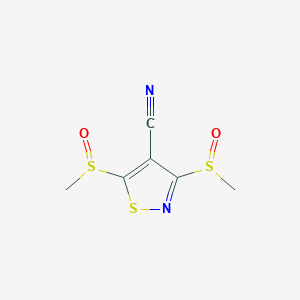
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999621.png)
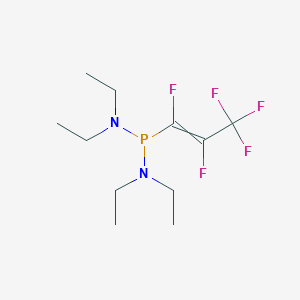
![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)
![Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate](/img/structure/B13999645.png)
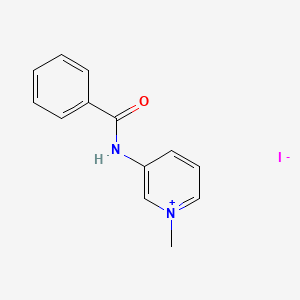
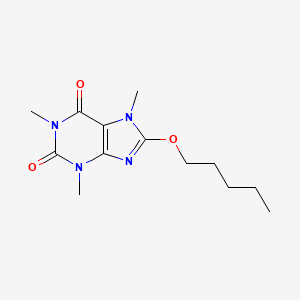
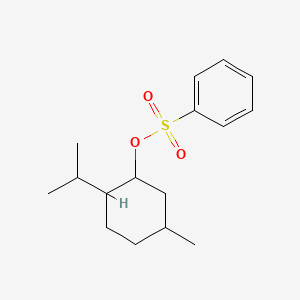
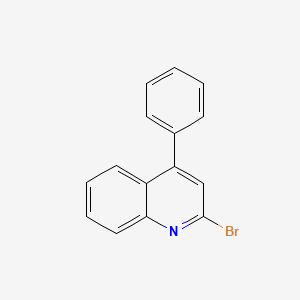


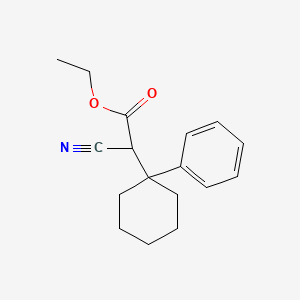
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
